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Compound of Interest

Compound Name: Azatyrosine
CAS No.: 58525-82-9
Cat. No.: B1250254

Get Quote

1.1 Nomenclature and Identification

Property Detail

Common Name L-Azatyrosine

SF-1346, Antibiotic SF-1346, (S)-2-Amino-3-(5-

Synonyms . . .
hydroxy-2-pyridyl)propanoic acid
2S)-2-amino-3-(5-hydroxypyridin-2-yl)propanoic

IUPAC Name ( -) (5-hydroxypy ylprop
acid

CAS Registry Number 58525-82-9

Molecular Formula CsH10N20s3

Molecular Weight 182.18 g/mol
L-isomer (S-configuration at the

Chirality
-carbon)
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1.2 Structural Characteristics L-Azatyrosine is a heterocyclic analog of tyrosine.[1] The
replacement of the phenyl ring with a pyridine ring introduces a basic nitrogen atom, altering
the acid-base properties of the side chain compared to tyrosine.[2]

o Core Scaffold: 5-hydroxypyridine linked to an alanine tail.[1]

o Tautomerism: The 5-hydroxypyridine moiety can exist in equilibrium with its pyridone
tautomer, although the hydroxy form is generally predominant in the solid state and neutral
solution.[2]

o Zwitterionic Nature: Like standard amino acids, it exists primarily as a zwitterion at neutral
pH.[1][Z]

Part 2: Physical Properties[2][5][6]

2.1 Thermal and Solubility Profile

Property Value /| Observation Conditions
Melting Point 342-344 °C (decomposition) Closed capillary, rapid heating
) ] Recrystallized from
Appearance White crystalline powder
water/ethanol
Solubility (Water) Low (~0.5 g/L) Neutral pH, 25°C
. ) 1M HCl or 1M NaOH (forms
Solubility (Acid/Base) Soluble
salts)
. , Ethanol, Acetone, Ether,
Solubility (Organics) Insoluble
Chloroform
Optical Rotation to ¢=1.0in 1M HCI

2.2 Spectral Characteristics

o UV/Vis Absorption: Exhibits characteristic absorption maxima distinct from tyrosine due to
the pyridine chromophore.[1]
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o (0.1 N HCI): ~284 nm.[2]
o (0.1 N NaOH): Bathochromic shift due to phenolate/pyridinate formation.[2]

e NMR Spectroscopy:

o H NMR (D20/DCI): Distinct signals for the pyridine ring protons (typically three aromatic
protons) and the

-proton/
-methylene protons of the alanine side chain.[2]

o 13C NMR: Pyridine ring carbons appear downfield; the C-5 (bearing hydroxy) and C-2
(bearing the alkyl chain) are chemically distinct from the phenylalanine/tyrosine
counterparts.[2]

Part 3: Synthesis & Isolation Protocols
Biological Isolation (Fermentation)

Source:Streptomyces chibaensis or Streptomyces chittagongensis.[1][2]

Protocol:

Fermentation: Cultivate S. chibaensis in a medium containing glucose, soybean meal, and
soluble starch at 28°C for 3-5 days under aerobic conditions.

« Filtration: Filter the broth to remove mycelium.[1] The antibiotic is in the filtrate.[1]

o Adsorption: Pass the filtrate through a cation-exchange resin (e.g., Amberlite IR-120 in H+
form).[1] Azatyrosine, being an amino acid, binds to the resin.[1][2]

o Elution: Elute with dilute agueous ammonia (e.g., 1M NH4OH).

 Purification: Concentrate the active fractions in vacuo. Apply to an anion-exchange column
(e.g., Dowex 1x2 in OH- form) if necessary to remove impurities, eluting with dilute acetic
acid.[1][2]
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» Crystallization: Concentrate the eluate and adjust pH to the isoelectric point (~pH 6-7). Allow
to stand at 4°C to crystallize L-azatyrosine. Recrystallize from hot water.[1]

Chemical Synthesis (Myers' Asymmetric Alkylation)

This route utilizes pseudoephedrine as a chiral auxiliary to establish the (S)-configuration.[1][2]

Reagents Required:

(S,5)-(-)-Pseudoephedrine glycinamide[2]

2-Bromomethyl-5-acetoxypyridine (Electrophile)[1][2]

Lithium diisopropylamide (LDA)[2]

Lithium chloride (LiCl)[2]
Step-by-Step Methodology:

o Preparation of Electrophile: Synthesize 2-bromomethyl-5-acetoxypyridine from 5-hydroxy-2-
methylpyridine via acetylation (Ac20) followed by radical bromination (NBS).[2] Note: The
phenolic hydroxyl must be protected.[2]

e Enolization: In a flame-dried flask under argon, dissolve (S,S)-pseudoephedrine glycinamide
and anhydrous LiCl (6 equiv) in THF. Cool to -78°C. Add LDA (2.1 equiv) dropwise to
generate the (Z)-enolate.[1][2]

» Alkylation: Add a solution of 2-bromomethyl-5-acetoxypyridine (1.1 equiv) in THF slowly to
the enolate mixture at 0°C or -78°C (depending on specific auxiliary optimization). Stir for 2—
4 hours.

e Quenching: Quench with water/ammonium chloride.[1] Extract with ethyl acetate.[1] Purify
the alkylated intermediate via flash chromatography.

o Hydrolysis (Auxiliary Removal): Reflux the intermediate in water or dilute NaOH to hydrolyze
the amide bond and the acetoxy group.
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« |solation: Isolate L-Azatyrosine via ion-exchange chromatography (Dowex 50W) to remove
the pseudoephedrine auxiliary (which can be recycled).

Part 4: Biological Mechanism & Reactivity[2][3][7]

4.1 Mechanism of Action L-Azatyrosine functions as a "reverting agent" for transformed cells.
[1] Its mechanism is distinct from standard cytotoxic chemotherapy.[1] It acts primarily by
inhibiting the signal transduction pathways downstream of Ras, specifically targeting c-Raf-1
and inducing the expression of the rhoB gene.[2]

4.2 Pathway Visualization The following diagram illustrates the interference of Azatyrosine in
the MAPK signaling cascade.
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Figure 1: Mechanism of Action. Azatyrosine inhibits the activation of c-Raf-1 kinase, blocking

the transmission of mitogenic signals from oncogenic Ras to the nucleus.[2]

4.3 Protein Incorporation Azatyrosine is a substrate for tyrosyl-tRNA synthetase, albeit with
lower affinity than tyrosine.[1] It can be incorporated into cellular proteins in place of tyrosine.[1]
This "mistranslation” hypothesis suggests that replacing critical tyrosine residues in signaling

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1250254/docs?utm_src=pdf-body-img#part-1-chemical-identity-structural-analysis-2
https://www.benchchem.com/product/b1250254/docs?utm_src=pdf-body#part-1-chemical-identity-structural-analysis-2
https://www.scielo.br/j/jbchs/a/G8MzF3PWLst9TXtw3K8YcMy/?lang=en
https://www.benchchem.com/product/b1250254/docs?utm_src=pdf-body#part-1-chemical-identity-structural-analysis-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC5846082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5846082/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250254?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

proteins (like c-Raf or EGFR) with azatyrosine alters their phosphorylation status or stability,
thereby dampening oncogenic signaling.[1][2]

Part 5: Pharmacokinetics & Stability[2][3]

o Stability: L-Azatyrosine is stable in solid form.[1] In aqueous solution, it is stable at neutral
and acidic pH but may degrade slowly in strong alkaline conditions due to the oxidation
susceptibility of the electron-rich hydroxypyridine ring.[2]

o Metabolism: Unlike tyrosine, Azatyrosine is not a substrate for tyrosine hydroxylase
(catecholamine synthesis) or tyrosinase (melanin synthesis), limiting its off-target metabolic
conversion.[1][2]

o Toxicity: It exhibits low acute toxicity in mice compared to standard chemotherapeutics, likely
because normal cells can discriminate better against the analog or rely less on the specific
signaling intensity that Azatyrosine dampens.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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